molecular formula C9H8N2S B10759912 Refanalin CAS No. 1070881-42-3

Refanalin

Cat. No.: B10759912
CAS No.: 1070881-42-3
M. Wt: 176.24 g/mol
InChI Key: FOHWAQGURRYJFK-ONEGZZNKSA-N
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Description

Refanalin, also known as terevalefim, is a small molecule drug developed by Angion Biomedica Corporation. It acts as a hepatocyte growth factor receptor agonist, specifically targeting the c-Met receptor. This compound has been investigated for its potential therapeutic applications in various diseases, including acute kidney injury, brain injuries, and delayed graft function following kidney transplantation .

Preparation Methods

The synthesis of refanalin involves the formation of a pyrazole ring structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Refanalin undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of ketone groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

Refanalin exerts its effects by mimicking the activity of hepatocyte growth factor. It binds to and activates the c-Met receptor, leading to the activation of downstream signaling pathways involved in tissue repair, regeneration, and reducing extracellular matrix deposition. This activation promotes cellular processes such as proliferation, survival, and motility, which are crucial for tissue repair and regeneration .

Comparison with Similar Compounds

Refanalin is unique in its ability to mimic hepatocyte growth factor and activate the c-Met receptor. Similar compounds include:

Unlike these inhibitors, this compound acts as an agonist, activating the c-Met receptor rather than inhibiting it. This unique mechanism of action makes this compound a promising candidate for therapeutic applications in tissue repair and regeneration.

Properties

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676).
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1070881-42-3
Record name Terevalefim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEREVALEFIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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